Citrazinic acid

Catalog No.
S523871
CAS No.
99-11-6
M.F
C6H5NO4
M. Wt
155.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citrazinic acid

CAS Number

99-11-6

Product Name

Citrazinic acid

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

InChI

InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9)

InChI Key

CSGQJHQYWJLPKY-UHFFFAOYSA-N

SMILES

C1=C(C=C(NC1=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Citrazinic acid; Kyselina citrazinova; 2,6-Dihydroxyisonicotinate; 2,6-Dihydroxyisonicotinic acid;

Canonical SMILES

C1=C(C=C(NC1=O)O)C(=O)O

Description

The exact mass of the compound Citrazinic acid is 155.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41334. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Luminescence in Carbon Dots:

Carbon dots (C-dots) are nanomaterials with unique optical properties, including tunable fluorescence. However, understanding the exact mechanisms behind their luminescence is challenging. Research suggests that citrazinic acid and its derivatives act as intermediates in C-dot synthesis, contributing to blue fluorescence []. By studying the optical properties of citrazinic acid itself, scientists hope to gain a deeper understanding of C-dot luminescence and develop better control over their emission [].

Exploring the Role of Tautomers and Aggregates:

Citrazinic acid exhibits a fascinating ability to exist in different forms called tautomers and form aggregates like dimers in solution []. These variations in structure can influence the overall properties of the molecule. Research focuses on understanding the relationship between different tautomers, dimers, and the resulting optical properties of citrazinic acid. This knowledge could be crucial in designing new materials with tailored functionalities [].

Potential Applications in Material Science:

The unique properties of citrazinic acid, particularly its ability to form fluorescent aggregates, hold promise for applications in material science. Studies are exploring the use of citrazinic acid in the development of new types of sensors, light-emitting devices, and biocompatible materials [].

Citrazinic acid is a heterocyclic compound, meaning it contains a ring structure with atoms of different elements (carbon, nitrogen, and oxygen in this case) []. This specific ring is a dihydropyridine, containing two saturated (non-aromatic) carbon-carbon bonds. Additionally, a carboxylate group (COOH) is attached to the ring, making it a carboxylic acid []. Notably, it exists as multiple tautomers, meaning the structure can shift slightly by rearranging protons and double bonds []. Citrazinic acid is a yellow solid that readily forms dimers (double molecules) due to its structure [].


Molecular Structure Analysis

Citrazinic acid has a six-membered ring structure with two hydroxyl groups (OH) attached at positions 2 and 6, and a carboxylate group at position 4 []. The presence of these functional groups makes it slightly soluble in water under acidic conditions and highly soluble in alkaline solutions. The ability to form dimers suggests hydrogen bonding between the molecules, further influencing its solubility and behavior [].


Chemical Reactions Analysis

Synthesis

Citrazinic acid can be synthesized from citric acid and toluenesulfonic acid. The process involves forming a 1,3-diester intermediate, followed by heating with ammonia solution [].

(Balanced Chemical Equation not available due to complexity of the reaction)

Decomposition

Citrazinic acid decomposes at temperatures exceeding 300°C []. The specific products of this decomposition haven't been extensively studied in scientific research.

Other Reactions

Citrazinic acid plays a crucial role in the formation of fluorescent carbon nanodots (CNDs) from citric acid []. The exact reaction mechanism is still under investigation, but it's believed that citrazinic acid and its derivatives form aggregates that contribute to the blue light emission property of these CNDs []. The wavelength of the emitted light can be tuned by changing the solution's pH [].

Physical and Chemical Properties

  • Molar mass: 155.11 g/mol []
  • Melting point: > 300°C (decomposes) []
  • Solubility: Slightly soluble in methanol, dimethyl sulfoxide (DMSO), and acidic solutions; Very soluble in alkaline solutions.
  • Color: Yellow solid []

Mechanism of Action (Not Applicable)

Citrazinic acid doesn't currently have established biological functions.

Future Research Directions

Citrazinic acid's role in CND formation and its potential for tuning their optical properties holds promise for various applications, including bioimaging and optoelectronic devices []. Further research is needed to:

  • Understand the detailed mechanism of CND formation from Citrazinic acid.
  • Explore methods for optimizing CND properties based on Citrazinic acid structure modifications.
  • Investigate the potential biocompatibility and cytotoxicity of Citrazinic acid and Citrazinic acid-derived CNDs.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.7

Exact Mass

155.02

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N8Q4XFV86A

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-11-6

Wikipedia

Citrazinic acid

General Manufacturing Information

4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo-: ACTIVE

Dates

Modify: 2023-08-15

Design and structural analysis of aromatic inhibitors of type II dehydroquinase from Mycobacterium tuberculosis

Nigel I Howard, Marcio V B Dias, Fabienne Peyrot, Liuhong Chen, Marco F Schmidt, Tom L Blundell, Chris Abell
PMID: 25234229   DOI: 10.1002/cmdc.201402298

Abstract

3-Dehydroquinase, the third enzyme in the shikimate pathway, is a potential target for drugs against tuberculosis. Whilst a number of potent inhibitors of the Mycobacterium tuberculosis enzyme based on a 3-dehydroquinate core have been identified, they generally show little or no in vivo activity, and were synthetically complex to prepare. This report describes studies to develop tractable and drug-like aromatic analogues of the most potent inhibitors. A range of carbon-carbon linked biaryl analogues were prepared to investigate the effect of hydrogen bond acceptor and donor patterns on inhibition. These exhibited inhibitory activity in the high-micromolar range. The addition of flexible linkers in the compounds led to the identification of more potent 3-nitrobenzylgallate- and 5-aminoisophthalate-based analogues.


Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis

Marcio V B Dias, William C Snee, Karen M Bromfield, Richard J Payne, Satheesh K Palaninathan, Alessio Ciulli, Nigel I Howard, Chris Abell, James C Sacchettini, Tom L Blundell
PMID: 21410435   DOI: 10.1042/BJ20110002

Abstract

The shikimate pathway is essential in Mycobacterium tuberculosis and its absence from humans makes the enzymes of this pathway potential drug targets. In the present paper, we provide structural insights into ligand and inhibitor binding to 3-dehydroquinate dehydratase (dehydroquinase) from M. tuberculosis (MtDHQase), the third enzyme of the shikimate pathway. The enzyme has been crystallized in complex with its reaction product, 3-dehydroshikimate, and with six different competitive inhibitors. The inhibitor 2,3-anhydroquinate mimics the flattened enol/enolate reaction intermediate and serves as an anchor molecule for four of the inhibitors investigated. MtDHQase also forms a complex with citrazinic acid, a planar analogue of the reaction product. The structure of MtDHQase in complex with a 2,3-anhydroquinate moiety attached to a biaryl group shows that this group extends to an active-site subpocket inducing significant structural rearrangement. The flexible extensions of inhibitors designed to form π-stacking interactions with the catalytic Tyr24 have been investigated. The high-resolution crystal structures of the MtDHQase complexes provide structural evidence for the role of the loop residues 19-24 in MtDHQase ligand binding and catalytic mechanism and provide a rationale for the design and efficacy of inhibitors.


Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material

Aisha S M Hossan, Hanaa M A Abu-Melha, Mohamed A Al-Omar, Abd El-Galil E Amr
PMID: 23165308   DOI: 10.3390/molecules171113642

Abstract

A series of pyridines, pyrimidinones, oxazinones and their derivatives were synthesized as antimicrobial agents using citrazinic acid (2,6-dihydroxyisonicotinic acid) as a starting material. α,β-Unsaturated ketones 3a-c were condensed with cyanothio-acetamide in the presence of ammonium acetate to give 2-cyanopyridinethiones 4a-c, which were reacted with ethyl chloroacetate to yield the corresponding cyano esters 5a-c. The esters 5a-c were cyclized by action of sodium methoxide to aminoesters 6a-c, which were aminolyzed with ammonia to corresponding aminoamide derivatives 7a-c. Also, the esters 6a-c were hydrolyzed with NaOH to the corresponding sodium salt 8a-c, which were treated with acetic anhydride to afford 2-methyloxazinones 9a-c. The latter compounds were treated with ammonium acetate to afford 2-methylpyrimidinones 10a-c, followed by methylation with methyl iodide to yield 2,3-dimethyl-pyrimidinones 11a-c. The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to streptomycin and fusidic acid used as reference drugs.


Explore Compound Types